molecular formula C16H14O4 B15366016 3-Acetyloxy-4-benzyloxybenzaldehyde CAS No. 65299-01-6

3-Acetyloxy-4-benzyloxybenzaldehyde

Cat. No.: B15366016
CAS No.: 65299-01-6
M. Wt: 270.28 g/mol
InChI Key: KQZHDJDYBSJBTA-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzaldehyde (B42025) Derivatives in Chemical Synthesis

Substituted benzaldehydes are a class of organic compounds of paramount importance in chemical synthesis. Characterized by a benzene (B151609) ring bearing a formyl group (-CHO) and one or more other substituents, these molecules serve as crucial precursors for a wide range of more complex chemical structures. The aldehyde functional group is highly reactive and participates in numerous transformations, including oxidations, reductions, and a variety of carbon-carbon bond-forming reactions.

The nature and position of the other substituents on the aromatic ring significantly influence the reactivity of the aldehyde group and provide additional points for chemical modification. This versatility makes substituted benzaldehydes key starting materials in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. techvina.vnresearchgate.net For instance, they are instrumental in creating Schiff bases, chalcones, and pyrazole (B372694) derivatives. wikipedia.org Modern synthetic methods, such as tandem reactions and one-pot procedures, are continuously being developed to efficiently generate these valuable derivatives. researchgate.netnih.gov

Historical Trajectories and Early Synthetic Utility of Acylated and Benzylated Aromatic Aldehydes

The history of aromatic aldehydes is intrinsically linked to the discovery of benzaldehyde itself. First isolated in 1803 by the French pharmacist Martrès from bitter almonds, its synthesis was later achieved by Friedrich Wöhler and Justus von Liebig in 1832. techvina.vnwikipedia.org This foundational work paved the way for the exploration of a multitude of substituted derivatives.

The use of acylation, the process of adding an acetyl group (-COCH₃), became a significant strategy in organic synthesis. wikipedia.orgacs.org Acetylation of hydroxyl groups on an aromatic ring, for example, serves as a protective measure. rfppl.co.in This temporarily masks the reactive hydroxyl group, allowing chemical reactions to be performed on other parts of the molecule without interference. The acetyl group can then be removed under specific conditions to regenerate the original hydroxyl group. learncbse.in This protective strategy is crucial in multi-step syntheses where selectivity is required.

Similarly, benzylation, the introduction of a benzyl (B1604629) group (C₆H₅CH₂-), has long been employed as a robust method for protecting hydroxyl groups. The benzyl ether linkage is stable to a wide range of reaction conditions but can be cleaved when necessary, often through hydrogenation. The use of both acetyl and benzyl protecting groups on a single molecule allows for differential deprotection, a sophisticated strategy where one group can be removed selectively while the other remains intact, enabling sequential and site-specific modifications.

Structural Characteristics and Chemical Features of 3-Acetyloxy-4-benzyloxybenzaldehyde

This compound is a difunctionalized aromatic aldehyde. Its structure consists of a central benzene ring substituted with three different functional groups at positions 1, 3, and 4.

Aldehyde Group (-CHO): Located at position 1, this group is the primary site of reactivity for many classic organic reactions, such as nucleophilic addition.

Acetyloxy Group (-OCOCH₃): At position 3, this ester group serves as a protecting group for a hydroxyl function. It is susceptible to hydrolysis under basic or acidic conditions, which would regenerate the 3-hydroxy group.

Benzyloxy Group (-OCH₂C₆H₅): Found at position 4, this ether linkage is also a protecting group for a hydroxyl function. It is notably stable under conditions that might cleave the acetyloxy group, but can be removed by catalytic hydrogenation.

The molecule is essentially a protected form of 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde). The differential nature of the two protecting groups is the most salient chemical feature of this compound. It allows a synthetic chemist to selectively unmask either the hydroxyl group at position 3 (by hydrolysis of the acetate) or the hydroxyl group at position 4 (by hydrogenolysis of the benzyl ether), leading to different synthetic pathways from a single starting material.

Table 1: Key Functional Groups of this compound

Functional GroupPosition on Benzene RingChemical FormulaKey Chemical Property
Aldehyde1-CHOElectrophilic, undergoes nucleophilic addition
Acetyloxy3-OCOCH₃Ester, labile to hydrolysis
Benzyloxy4-OCH₂C₆H₅Ether, stable, cleaved by hydrogenolysis

Overview of Research Paradigms and Strategic Importance of this compound

While specific, large-scale applications of this compound are not widely documented in mainstream chemical literature, its strategic importance lies in its role as a versatile intermediate in organic synthesis. Its structure is emblematic of a common synthetic strategy involving the protection and sequential manipulation of functional groups.

The parent compound, 3,4-dihydroxybenzaldehyde, is a naturally occurring phenolic compound that serves as a building block for many complex natural products and pharmacologically active molecules. However, the two hydroxyl groups are often reactive under conditions required to modify the aldehyde or another part of a target molecule. This compound represents a solution to this problem.

The strategic paradigm for its use involves:

Protection: Starting from 3,4-dihydroxybenzaldehyde, a chemist can selectively protect the hydroxyl groups. The use of two different protecting groups (acetyl and benzyl) is a key decision that enables future selective reactions.

Modification: With the hydroxyl groups masked, the aldehyde can be transformed, or other functionalities can be introduced to the molecule without side reactions.

Selective Deprotection: The chemist can then choose to remove either the acetyl group or the benzyl group, revealing a free hydroxyl group for further specific reactions. For example, removing the acetyl group would yield 3-hydroxy-4-benzyloxybenzaldehyde nih.gov, a known compound, allowing for chemical modification at the 3-position.

This approach is fundamental to the total synthesis of complex natural products and the development of new pharmaceutical agents where precise control over chemical reactivity is essential. Therefore, the strategic importance of this compound is not as a final product, but as a cleverly designed intermediate that offers synthetic flexibility and control.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65299-01-6

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(5-formyl-2-phenylmethoxyphenyl) acetate

InChI

InChI=1S/C16H14O4/c1-12(18)20-16-9-14(10-17)7-8-15(16)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

KQZHDJDYBSJBTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Approaches for 3 Acetyloxy 4 Benzyloxybenzaldehyde

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. 3ds.com It involves breaking down a target molecule into simpler, commercially available precursor structures. 3ds.com3ds.com For 3-Acetyloxy-4-benzyloxybenzaldehyde, the primary disconnections involve the ether and ester functional groups, as these bonds are typically formed during the final stages of a synthesis. amazonaws.com

Analysis of Acetyloxy Group Introduction via Acylation Reactions

The acetyloxy group is an ester functionality. The most direct retrosynthetic disconnection is at the ester C-O bond, leading to a phenol (B47542) and an acylating agent. This transformation corresponds to a forward-reaction acylation. The introduction of the acetyl group onto a phenolic hydroxyl is a common and high-yielding reaction.

A well-established method for this transformation is the acetylation of a corresponding hydroxybenzaldehyde precursor. rfppl.co.in For instance, the synthesis of 4-Acetyloxy-3-methoxybenzaldehyde is achieved by reacting 3-Methoxy-4-hydroxybenzaldehyde (vanillin) with acetic anhydride (B1165640) in the presence of a base like sodium hydroxide (B78521). rfppl.co.in This reaction proceeds readily, converting the phenolic hydroxyl group into an acetate (B1210297) ester. nih.gov Another approach involves using solid-phase synthesis, where a phenolic group attached to a polymer resin is acetylated with acetic anhydride to yield a polymer-bound 4-acetoxybenzaldehyde. uri.edu

Table 1: Common Reagents for Acylation of Phenolic Aldehydes

Acylating Agent Base/Catalyst Typical Substrate Reference
Acetic Anhydride Sodium Hydroxide 3-Methoxy-4-hydroxybenzaldehyde rfppl.co.in
Acetic Anhydride Pyridine (B92270) Polymer-bound 4-hydroxybenzaldehyde uri.edu

Strategies for Benzyloxy Group Incorporation via Benzylation Protocols

The benzyloxy group is an ether. Disconnecting the C-O ether bond suggests a Williamson ether synthesis as a forward reaction. This would involve reacting a phenolic precursor with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base.

This strategy is frequently used in the synthesis of related molecules. For example, 4-benzyloxy-3-nitro-benzaldehyde can be synthesized from 4-hydroxy-3-nitrobenzaldehyde (B41313) and benzyl bromide. chemicalbook.com Similarly, 3-Benzyloxy-4-methoxybenzaldehyde is prepared from isovanillin (B20041) and benzyl bromide. chemicalbook.com When the precursor contains multiple hydroxyl groups, such as in protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), the key challenge becomes regioselectivity—ensuring that only the desired hydroxyl group is benzylated. The relative acidity and steric hindrance of the phenolic protons often dictate the site of reaction.

Approaches to the Benzaldehyde (B42025) Core Synthesis

The core structure of the target molecule is a substituted benzaldehyde, which can be traced back to simpler phenolic aldehydes. The most logical starting precursor for this compound is protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). wikipedia.org This compound serves as a versatile intermediate for the synthesis of various important chemicals. google.com

There are several established methods for preparing protocatechuic aldehyde:

Demethylation of Vanillin (B372448): A common laboratory and industrial method involves the demethylation of vanillin (4-hydroxy-3-methoxybenzaldehyde). This can be achieved using reagents like aluminum bromide, which effectively cleaves the methyl ether to yield the dihydroxy product. google.comyoutube.com

Hydrolysis of Piperonal (B3395001) Derivatives: Protocatechuic aldehyde can be synthesized from piperonal (3,4-methylenedioxybenzaldehyde). The reaction involves treating piperonal with phosphorus pentachloride, followed by hydrolysis of the resulting intermediate. orgsyn.org

Oxidation of Catechol Derivatives: Another route involves the reaction of catechol with glyoxylic acid in a basic medium, followed by oxidation to produce protocatechuic aldehyde. google.com

Established Synthetic Routes to this compound

The practical synthesis of this compound hinges on a multi-step sequence starting from a readily available phenolic precursor, with a critical focus on controlling the regioselectivity of the reactions.

Multi-Step Synthesis from Phenolic Precursors

A logical and established pathway commences with protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). The synthesis involves a two-step functionalization of the hydroxyl groups.

The general sequence is as follows:

Selective Benzylation: Protocatechuic aldehyde is treated with one equivalent of a benzylating agent (e.g., benzyl bromide) and a suitable base. The reaction is controlled to selectively functionalize one of the two hydroxyl groups.

Acetylation: The resulting intermediate, 3-hydroxy-4-benzyloxybenzaldehyde, is then treated with an acetylating agent, such as acetic anhydride, to convert the remaining free hydroxyl group into the acetyloxy group, yielding the final product.

This stepwise approach is crucial because attempting to introduce both groups simultaneously would lead to a mixture of products that would be difficult to separate.

Regioselective Functionalization of Benzyl Alcohol Derivatives

The success of the multi-step synthesis described above is entirely dependent on the regioselective functionalization of the dihydroxy precursor. In protocatechuic aldehyde, the two hydroxyl groups at positions 3 and 4 exhibit different reactivities. The 4-hydroxyl group is generally more acidic and more nucleophilic than the 3-hydroxyl group due to the electronic influence of the para-aldehyde group.

Therefore, in the Williamson ether synthesis step, the benzylation reaction preferentially occurs at the 4-position. By carefully controlling the stoichiometry and reaction conditions (e.g., using a mild base and one equivalent of benzyl bromide), one can achieve a high yield of 3-hydroxy-4-benzyloxybenzaldehyde, the key intermediate. This regiochemical control is a common strategy in the synthesis of complex substituted phenols and is foundational to this specific synthetic route. amazonaws.com

Table 2: Key Compounds in the Synthesis of this compound

Compound Name IUPAC Name Role in Synthesis
Protocatechuic aldehyde 3,4-Dihydroxybenzaldehyde (B13553) Starting Precursor
Vanillin 4-Hydroxy-3-methoxybenzaldehyde Alternative Precursor (for Protocatechuic aldehyde)
Piperonal 1,3-Benzodioxole-5-carbaldehyde Alternative Precursor (for Protocatechuic aldehyde)
Benzyl Bromide (Bromomethyl)benzene Benzylating Agent
Acetic Anhydride Ethanoic anhydride Acetylating Agent
3-Hydroxy-4-benzyloxybenzaldehyde 3-Hydroxy-4-(phenylmethoxy)benzaldehyde Key Intermediate

Selective Protection and Deprotection Strategies

The synthesis of this compound originates from the readily available precursor, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). wikipedia.orgsigmaaldrich.comsigmaaldrich.com The core challenge lies in differentiating the two hydroxyl groups, which have similar chemical properties. A successful synthesis hinges on an orthogonal protecting group strategy, where one group can be removed without affecting the other. acs.org

Selective Protection:

The most common strategy involves first protecting the more acidic 4-hydroxyl group. The acidity of the phenolic hydroxyls often dictates the selectivity of the reaction. nih.gov Research has shown that the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde can be selectively protected with various groups, including benzyl ethers. nih.gov

A general procedure for the selective benzylation of the 4-hydroxyl group involves reacting 3,4-dihydroxybenzaldehyde with benzyl chloride or benzyl bromide in the presence of a mild base like sodium bicarbonate in a solvent such as dimethylformamide (DMF). nih.govcommonorganicchemistry.comgoogle.com The addition of sodium iodide can facilitate the reaction. nih.gov While early reports showed modest yields of 30-57% for this benzylation, optimized conditions have improved yields significantly. nih.gov For instance, the use of active halides like benzyl chloride derivatives has been shown to achieve yields of around 70%. nih.gov

Once the 4-position is protected as a benzyl ether, the remaining free hydroxyl group at the 3-position can be acetylated. This is typically achieved by reacting the intermediate, 4-benzyloxy-3-hydroxybenzaldehyde, with acetic anhydride.

Deprotection Strategies:

The choice of protecting groups is critical, as their removal must be efficient and selective. The benzyl ether at the 4-position and the acetyl ester at the 3-position offer distinct deprotection pathways.

Benzyl Group Removal: The benzyl ether is commonly removed via catalytic hydrogenolysis, using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.comorganic-chemistry.orgjk-sci.com This method is highly efficient but can be incompatible with other reducible functional groups in the molecule, such as alkenes or nitro groups. acs.orgorganic-chemistry.org Alternative methods for benzyl deprotection include using strong acids (limited to acid-insensitive substrates) or oxidative cleavage. organic-chemistry.org A notable oxidative method employs a nitroxyl (B88944) radical catalyst with an oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), which can proceed at room temperature and is compatible with hydrogenation-sensitive groups. organic-chemistry.org

Acetyl Group Removal: The acetyl group, being an ester, is typically cleaved by hydrolysis under basic conditions (e.g., using a hydroxide base) or acidic conditions. This orthogonality is key; the ester can be hydrolyzed without cleaving the benzyl ether, and the benzyl ether can be hydrogenolyzed without affecting the ester.

A summary of selective protection yields for the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde is presented below.

Protecting Group ReagentBase/SolventYield of 4-Protected ProductReference
Benzyl ChlorideNaHCO₃ / DMF~70% nih.gov
p-Methoxybenzyl ChlorideNaHCO₃ / DMF~72% nih.gov
o-Nitrobenzyl BromideNaHCO₃ / DMF~75% nih.gov
Allyl BromideNaHCO₃ / DMF~70% nih.gov

Innovative and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes not only the yield and selectivity of reactions but also their environmental impact and efficiency. This has led to the development of innovative and sustainable methods applicable to the synthesis of complex molecules like this compound.

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis is central to improving synthetic efficiency. In the context of this synthesis, catalytic methods can be applied to several steps:

Catalytic Benzylation: While traditional benzylation uses stoichiometric amounts of base, catalytic approaches are being explored. For instance, phase-transfer catalysts can enhance the reaction rate and efficiency in biphasic systems.

Catalytic Deprotection: As mentioned, the deprotection of the benzyl ether is most famously catalyzed by Pd/C. jk-sci.comorganic-chemistry.org Innovations in this area focus on improving catalyst activity and selectivity. For example, in situ preparation of an active Pd/C catalyst from Pd(OAc)₂ and charcoal can lead to a highly reproducible protocol with low catalyst loadings. organic-chemistry.org Furthermore, biocatalysis offers a green alternative. Vanillyl alcohol oxidases (VAOs) are enzymes that can perform oxidative cleavage of specific ether bonds, and recent research has demonstrated the cleavage of para-acetoxy benzyl ethers via an esterase-VAO cascade, highlighting a potential route for selective, enzyme-driven deprotection. acs.org

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze reactions. For the acetylation step, nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) are routinely used to enhance the reaction rate. Recent green chemistry approaches have also utilized natural acid catalysts like grape or pineapple juice for related condensation reactions involving benzaldehydes, showcasing a move towards more benign catalytic systems. frontiersin.org

Green Chemistry Principles Applied to Synthesis

Green chemistry aims to reduce the environmental footprint of chemical processes. worldwidejournals.com Key principles applicable to the synthesis of this compound include:

Use of Safer Solvents and Reagents: Many traditional organic solvents are toxic and volatile. Green chemistry encourages the use of safer alternatives like water, ethanol (B145695), or bio-based solvents like ethyl lactate. frontiersin.org For example, some green syntheses of related benzaldehyde derivatives have been performed using polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium or even in solvent-free systems. frontiersin.orgworldwidejournals.com

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. Microwave-assisted synthesis and mechanochemical methods (ball-milling) are two techniques that can dramatically reduce reaction times and energy consumption compared to conventional heating. frontiersin.org

Methodologies for Purity Assessment and Isolation in Research Contexts

Ensuring the purity of the final product and its intermediates is critical. A combination of chromatographic techniques is typically employed for both purification and analysis.

Advanced Chromatographic Techniques for Separation and Purification

Flash Chromatography: This is the workhorse technique for purifying organic compounds on a laboratory scale. beilstein-journals.org It utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) to separate compounds based on their polarity. For the synthesis of this compound, flash chromatography would be used to purify the 4-benzyloxy-3-hydroxybenzaldehyde intermediate after the protection step and to isolate the final product after acetylation. The choice of eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) is optimized to achieve the best separation. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC): HPLC offers much higher resolution and is used for both analytical purity assessment and preparative purification. nih.govlcms.cz

Analytical HPLC: A small sample is injected onto a column to determine the purity of the compound and quantify any impurities. Reversed-phase columns (like C18) are common, and detection is often done using a UV detector. nih.govlawdata.com.tw

Preparative HPLC: When very high purity is required, preparative HPLC can be used to separate the desired compound from impurities on a larger scale than analytical HPLC. lcms.cz Mass-based fraction collection, where the mass spectrometer signal triggers the collection of the desired product, is a powerful modern technique. lcms.cz Derivatization with a fluorescent tag can be used to enhance detection sensitivity for aldehydes. nih.govrsc.org

A summary of chromatographic conditions used for related benzaldehyde derivatives is provided below.

TechniqueStationary PhaseMobile Phase / EluentPurposeReference
Flash ChromatographySilica GelEthyl Acetate / HexanePurification of intermediates and final products beilstein-journals.org
HPLCReversed-phase SB-C18Acetonitrile / Water (gradient)Analytical determination nih.govrsc.org
HPLCCosmosil 5C18-MSAcetonitrile / WaterAnalytical determination lawdata.com.tw
Preparative HPLCChiralpak AD-HVariesPurification of enantiomers lcms.cz

Crystallization Strategies for Research-Scale Material Preparation

The purification of this compound on a research scale is a critical step to ensure the high purity required for subsequent applications and analytical characterization. Crystallization is a powerful and widely employed technique for this purpose, offering the potential to yield highly pure crystalline material by separating the target compound from impurities present in the crude reaction mixture. The selection of an appropriate solvent system and the optimization of crystallization conditions are paramount for achieving high recovery of a product with the desired purity and crystal morphology.

For benzaldehyde derivatives, a range of solvents can be screened to identify the most suitable one for recrystallization. The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, thus maximizing the yield upon cooling.

While specific research detailing the crystallization of this compound is not extensively published, strategies can be inferred from the purification of structurally similar compounds. For instance, ethanol has been successfully used for the recrystallization of related benzaldehyde derivatives. In one study, 4-(Benzyloxy)benzaldehyde was recrystallized from ethanol to yield colorless crystals. nih.gov Similarly, 4-Acetyloxy-3-methoxybenzaldehyde has been purified by recrystallization from 95% ethanol, resulting in the formation of white crystalline needles. rfppl.co.in This suggests that lower alcohols, such as ethanol, are a good starting point for developing a crystallization protocol for this compound.

The general procedure for recrystallization involves dissolving the crude material in a minimum amount of the hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The clear, hot solution is then allowed to cool slowly and undisturbed, which promotes the formation of well-defined crystals. Rapid cooling should generally be avoided as it can lead to the precipitation of smaller, less pure crystals. Once the crystallization is complete, the crystals are collected by filtration, washed with a small amount of the cold solvent to remove any adhering mother liquor, and then dried under vacuum.

For challenging purifications or to induce crystallization when it is slow to occur, seeding the supersaturated solution with a few crystals of the pure compound can be an effective strategy. This provides a nucleation site for crystal growth to begin in a controlled manner.

The table below summarizes crystallization data for compounds structurally related to this compound, providing a valuable reference for developing a suitable purification strategy.

Compound NameRecrystallization SolventOutcomeReference
4-(Benzyloxy)benzaldehydeEthanolColorless crystals nih.gov
4-Acetyloxy-3-methoxybenzaldehyde95% EthanolWhite crystalline needles rfppl.co.in

It is important to note that the optimal conditions for the crystallization of this compound may vary, and some experimental optimization of the solvent system and cooling profile will likely be necessary to achieve the best results in terms of yield and purity on a research scale.

Chemical Reactivity and Derivatization Pathways of 3 Acetyloxy 4 Benzyloxybenzaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group is a key reactive center in 3-Acetyloxy-4-benzyloxybenzaldehyde, participating in a variety of transformations that are fundamental to organic synthesis. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic Addition Reactions: Scope and Stereochemical Control

The carbonyl carbon of the aldehyde in this compound is electrophilic and susceptible to attack by nucleophiles. pressbooks.publibretexts.orglibretexts.org This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard reagents, which are potent carbon-based nucleophiles, readily add to the aldehyde. masterorganicchemistry.comwikipedia.orglibretexts.org For instance, the reaction with a Grignard reagent like methylmagnesium bromide would yield a secondary alcohol after an acidic workup. leah4sci.comyoutube.com The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated. pressbooks.publibretexts.orgyoutube.com

The stereochemical outcome of these additions can be influenced by the structure of the nucleophile and the reaction conditions. While the aldehyde itself is prochiral, the introduction of a new stereocenter during the addition of an unsymmetrical nucleophile can lead to the formation of enantiomers or diastereomers. However, without a chiral catalyst or auxiliary, a racemic mixture of the alcohol product is typically expected.

The reactivity of the aldehyde is influenced by the electronic nature of the substituents on the aromatic ring. The presence of both an acetyloxy and a benzyloxy group can modulate the electrophilicity of the carbonyl carbon. Generally, aldehydes are more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and electronic factors. pressbooks.publibretexts.orgdoubtnut.com

Oxidation and Reduction Pathways for Carboxylic Acids and Alcohols

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation:

The aldehyde can be oxidized to the corresponding carboxylic acid, 3-acetyloxy-4-benzyloxybenzoic acid. This transformation can be achieved using a variety of oxidizing agents. For instance, potassium permanganate (B83412) or ruthenium- and iridium-derivative catalysts are effective for oxidizing aldehydes to carboxylic acids. google.com The resulting 3-acetyloxy-4-benzyloxybenzoic acid is a valuable intermediate in its own right. nih.gov

Reduction:

Conversely, the aldehyde can be reduced to form 3-acetyloxy-4-benzyloxybenzyl alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The Meerwein-Ponndorf-Verley reduction, which utilizes a catalyst like alumina (B75360) in the presence of an alcohol such as isopropanol, can also be employed for the selective reduction of aldehydes to alcohols. researchgate.net

TransformationReagent(s)Product
OxidationPotassium permanganate, Ruthenium/Iridium catalysts3-Acetyloxy-4-benzyloxybenzoic acid
ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), Alumina/Isopropanol3-Acetyloxy-4-benzyloxybenzyl alcohol

Condensation Reactions with Nitrogen and Carbon Nucleophiles

Condensation reactions provide a powerful tool for carbon-carbon and carbon-nitrogen bond formation, starting from the aldehyde group of this compound.

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297). beilstein-journals.orgnih.govbhu.ac.inarkat-usa.org This reaction typically leads to the formation of a new carbon-carbon double bond. nih.govbhu.ac.in The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. nih.gov Subsequent dehydration yields the condensed product. The reaction can often be carried out under mild, and sometimes solvent-free, conditions. bhu.ac.inarkat-usa.org

Wittig Reaction:

The Wittig reaction is another cornerstone of C-C double bond synthesis, reacting the aldehyde with a phosphorus ylide (Wittig reagent). lumenlearning.comlibretexts.orgmasterorganicchemistry.com The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base like butyllithium. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. lumenlearning.comstackexchange.com A key advantage of the Wittig reaction is the specific placement of the double bond. libretexts.org The stereochemistry of the resulting alkene (E or Z) can be influenced by the nature of the ylide. stackexchange.com

Condensation with Nitrogen Nucleophiles:

Primary amines can react with the aldehyde to form imines, also known as Schiff bases. This reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. mdpi.com This transformation is often reversible and can be catalyzed by acid.

ReactionReactant(s)CatalystProduct Type
Knoevenagel CondensationActive methylene compound (e.g., malononitrile)Base (e.g., piperidine, NH₄OAc)α,β-Unsaturated compound
Wittig ReactionPhosphorus ylide-Alkene
Imine FormationPrimary amineAcid (optional)Imine (Schiff base)

Reactions at the Acetyloxy Moiety

The acetyloxy group in this compound offers another site for chemical modification, independent of the aldehyde functionality.

Selective Hydrolysis and Transesterification Reactions

The ester linkage of the acetyloxy group is susceptible to cleavage under both acidic and basic conditions.

Hydrolysis:

Selective hydrolysis of the acetyl group can be achieved to reveal the free phenol (B47542), yielding 3-hydroxy-4-benzyloxybenzaldehyde. This reaction is typically carried out using an acid or base catalyst in the presence of water. nist.gov For example, treatment with dilute acid can effect the removal of the acetyl group. uwimona.edu.jm This deprotection step is often a crucial part of a larger synthetic strategy, allowing for subsequent reactions at the newly freed hydroxyl group.

Transesterification:

In the presence of an alcohol and a suitable catalyst (acid or base), the acetyl group can be exchanged for a different acyl group in a process called transesterification. The outcome of this reaction is dependent on the alcohol used and the reaction conditions.

Modifications and Rearrangements of the Acetyloxy Group

While less common than reactions at the aldehyde, the acetyloxy group itself can undergo certain modifications. In some contexts, particularly with neighboring group participation, the acetyloxy group can be involved in rearrangements. For instance, in related systems, nucleophilic attack has been observed to occur at the acetoxy carbonyl group, leading to rearrangements, especially when the molecule contains other reactive sites. u-tokyo.ac.jp However, specific examples of rearrangements solely involving the acetyloxy group of this compound are not extensively documented.

Chemical Behavior of the Benzyloxy Protecting Group

The benzyloxy group (Bn) is a common protecting group for hydroxyl functions in organic synthesis due to its general stability across a range of reaction conditions and its susceptibility to removal under specific, mild protocols. organic-chemistry.org Its chemical behavior in the context of this compound is primarily centered on its cleavage (deprotection) to reveal the parent phenol and its potential role in directing functionalization at adjacent positions.

Selective removal of the benzyl (B1604629) group from the C-4 oxygen is a critical transformation, often required in multi-step syntheses. The goal is to cleave the C-O bond of the benzyl ether without affecting the acetyloxy group at C-3 or the aldehyde at C-1. The presence of the acetate ester, which is sensitive to both acidic and basic hydrolysis, narrows the choice of viable deprotection methods.

Catalytic Hydrogenolysis: The most common method for benzyl ether cleavage is palladium-catalyzed hydrogenolysis. organic-chemistry.org This reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C). The reaction is generally clean and proceeds under neutral conditions, which is advantageous for preserving the acetate ester.

Catalytic Transfer Hydrogenation (CTH): A milder and often more practical alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation. organic-chemistry.org This method employs a hydrogen donor in conjunction with a palladium catalyst. Various donors can be used, such as formic acid, ammonium formate, cyclohexene, or 2-propanol. organic-chemistry.orgrsc.orgcdnsciencepub.com CTH can exhibit high selectivity, and in some systems, the choice of hydrogen donor can be tuned to achieve specific outcomes. For instance, additives like ammonia (B1221849) or pyridine (B92270) have been shown to inhibit benzyl ether hydrogenolysis, a strategy that can be exploited for selective deprotection in molecules with multiple reducible groups. organic-chemistry.org

Oxidative Deprotection: Benzyl ethers can also be cleaved oxidatively. The reagent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is frequently used for this purpose, particularly for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether. organic-chemistry.orgnih.gov However, its use can be extended to unsubstituted benzyl ethers, sometimes requiring photoirradiation to facilitate the reaction. organic-chemistry.org Recently, visible-light-mediated protocols using catalytic amounts of DDQ have emerged as a powerful and highly chemoselective method for benzyl ether cleavage, showing excellent tolerance for a wide range of functional groups, including acetates. acs.orgorgsyn.org

Lewis Acid-Mediated Cleavage: Strong Lewis acids such as boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃) are effective for cleaving benzyl ethers. atlanchimpharma.com However, these conditions are harsh and would likely lead to the concomitant cleavage of the acetyloxy group, making them unsuitable for selective deprotection in this specific molecule.

MethodReagents & ConditionsSelectivity ProfileReferences
Catalytic HydrogenolysisH₂, Pd/C in a solvent like EtOH or THFGenerally high selectivity for Bn ether over acetate. Aldehyde group may be susceptible to reduction. organic-chemistry.org
Catalytic Transfer Hydrogenation (CTH)Pd/C with a hydrogen donor (e.g., HCOOH, NH₄HCO₂, 1,4-cyclohexadiene)Mild conditions, often preserving other functional groups. Provides an alternative to pressurized H₂. organic-chemistry.orgrsc.org
Oxidative Deprotection (Stoichiometric)DDQ in CH₂Cl₂/H₂OEffective, especially with photoirradiation for simple benzyl ethers. organic-chemistry.orgnih.gov
Oxidative Deprotection (Catalytic)Catalytic DDQ, visible light (e.g., 525 nm), often with a co-oxidant like tert-butyl nitrite (B80452) (TBN)High functional group tolerance, including acetates and thioethers. Very mild conditions. acs.orgorgsyn.org
Lewis Acid CleavageBBr₃ or BCl₃ in CH₂Cl₂Non-selective; would likely cleave the acetate ester as well. Generally unsuitable for this substrate. atlanchimpharma.com

Modern synthetic chemistry offers powerful tools for the direct functionalization of otherwise inert C-H bonds. In the context of this compound, the benzyloxy group can serve as a directing group for functionalization at its ortho-positions. One of these positions (C-3) is already substituted, leaving the C-5 position as a prime target.

Directed ortho-Metalation (DoM): This is a prominent strategy for regioselective aromatic functionalization. wikipedia.org The process involves deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium or sec-butyllithium, to form an aryllithium intermediate. organic-chemistry.org This intermediate can then be trapped by a wide range of electrophiles. While an ether oxygen can act as a Lewis basic site to coordinate the lithium and direct metalation, its effectiveness can be modest. wikipedia.orguwindsor.ca

A more advanced application of this concept involves the α-lithiation of the benzyl group itself with a strong base like t-butyllithium. The resulting α-lithiobenzyloxy species has been shown to be a powerful directing group for a second lithiation event at the ortho-position of the main aromatic ring, generating a dianion. nih.govresearchgate.net This dianionic intermediate can then react with various electrophiles to introduce new substituents at the C-5 position.

Given the presence of the aldehyde, which is highly electrophilic and would react with the organolithium base, a protection strategy is required. The aldehyde can be transiently converted into a group that is both stable to the base and can itself act as a DMG, such as an N,N-dimethylamino acetal (B89532) or an in-situ formed amino-alcoholate. researchgate.netharvard.edu

StrategyKey ReagentsIntermediatePotential Electrophiles (E+)References
Directed ortho-Metalation (DoM)1. Aldehyde protection 2. s-BuLi or n-BuLi, TMEDAC-5 Lithiated SpeciesI₂, Br₂, CO₂, R-CHO, Me₃SiCl wikipedia.orguwindsor.caharvard.edu
α-Lithiobenzyloxy Directed DoM1. Aldehyde protection 2. t-BuLiα,C-5-Dilithiated SpeciesEsters, Dihalosilanes nih.govresearchgate.net

Aromatic Ring Functionalization and Electrophilic Substitution Studies

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying the benzene (B151609) ring. The outcome of such reactions on this compound is dictated by the combined electronic effects of the three substituents.

The position of attack by an incoming electrophile (E+) is determined by the directing effects of the groups already present on the ring. Substituents are classified as activating or deactivating, and as ortho, para- or meta-directing.

4-Benzyloxy group (-OCH₂Ph): This is an activating group due to the oxygen atom's lone pairs, which can be donated into the ring through resonance (+R effect). It is strongly ortho, para-directing.

1-Formyl group (-CHO): The aldehyde is a deactivating group due to both inductive withdrawal (-I effect) and resonance withdrawal (-R effect) of electron density from the ring. It is a meta-director. organicmystery.com

When multiple substituents are present, the regiochemical outcome is generally controlled by the most powerful activating group. masterorganicchemistry.com In this molecule, the 4-benzyloxy group is the strongest activator. It directs incoming electrophiles to its ortho and para positions. The para position (C-1) is blocked by the aldehyde. One ortho position (C-3) is blocked by the acetyloxy group. This leaves the C-5 position as the primary site for electrophilic attack.

This prediction is reinforced by the directing effects of the other groups. The formyl group at C-1 directs meta to itself, which is the C-3 and C-5 positions. The acetyloxy group at C-3 directs ortho (to C-2 and C-4) and para (to C-6). While there is no consensus among the groups, the powerful ortho-directing influence of the activating benzyloxy group to the only available ortho position (C-5) is expected to be the dominant factor. libretexts.org

SubstituentPositionElectronic EffectReactivity EffectDirecting Effect
-CHO (Formyl)C-1-I, -RDeactivatingmeta
-OCOCH₃ (Acetyloxy)C-3-I, +R (weak)Deactivatingortho, para
-OCH₂Ph (Benzyloxy)C-4-I, +R (strong)Activatingortho, para

Carrying out electrophilic substitution on this compound requires careful selection of reagents to avoid unwanted side reactions, such as oxidation of the aldehyde or hydrolysis of the ester.

Halogenation: Bromination or chlorination would be expected to occur selectively at the C-5 position due to the directing effects discussed above. Typical reagents would include Br₂ in a solvent like acetic acid or CH₂Cl₂, potentially with a mild Lewis acid catalyst if required. The high activation of the ring by the benzyloxy group may allow for halogenation under relatively mild conditions.

Nitration: Nitration is typically performed with a mixture of concentrated nitric acid and sulfuric acid (mixed acid). youtube.comyoutube.com These are strongly acidic and oxidizing conditions that could potentially cleave the acetate ester or oxidize the aldehyde group. Direct nitration of benzaldehyde (B42025) yields primarily the meta-substituted product. youtube.comyoutube.com For the title compound, the powerful directing effect of the benzyloxy group would compete with the inherent meta-directing nature of the aldehyde, but the conditions remain harsh. Milder nitrating agents, such as acetyl nitrate (B79036) or nitronium tetrafluoroborate, might offer a more controlled reaction, though the regioselectivity would still be directed to C-5. In some cases of highly activated benzaldehydes, nitration can lead to ipso-substitution, where the formyl group is displaced by the nitro group, although this is less common. echemi.comresearchgate.net

Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃). This is a harsh, highly acidic method that would almost certainly cause hydrolysis of the acetyloxy group. The reaction is also often reversible. Due to the harsh conditions required, direct sulfonation of this substrate is generally impractical without risking decomposition or loss of the protecting groups.

ReactionTypical ReagentsExpected Major ProductPotential Challenges
Halogenation (e.g., Bromination)Br₂, Acetic Acid or CH₂Cl₂5-Bromo-3-acetyloxy-4-benzyloxybenzaldehydeOver-halogenation if conditions are too harsh.
NitrationConc. HNO₃, Conc. H₂SO₄3-Acetyloxy-4-benzyloxy-5-nitrobenzaldehydeOxidation of aldehyde; hydrolysis of acetate ester due to harsh acidic conditions. researchgate.net
SulfonationFuming H₂SO₄ (SO₃/H₂SO₄)3-Acetyloxy-4-benzyloxy-5-sulfobenzaldehydeExtremely harsh conditions; almost certain hydrolysis of the acetate ester.

3 Acetyloxy 4 Benzyloxybenzaldehyde As a Key Intermediate in Complex Molecule Synthesis

Precursor in Natural Product and Analog Synthesis

The specific arrangement of oxygen-based functional groups on the aromatic ring of 3-Acetyloxy-4-benzyloxybenzaldehyde makes it an ideal starting material for constructing the core structures of several classes of natural products. The aldehyde group provides a handle for carbon-carbon bond formation, while the differentially protected hydroxyl groups can be unmasked at strategic points in a synthetic sequence.

Lignans and neolignans are a large class of polyphenolic compounds formed by the oxidative coupling of two phenylpropanoid (C6-C3) units. nih.govmdpi.com Many possess significant biological activities, making them attractive targets for total synthesis. nih.gov Arylnaphthalene lactone lignans, for instance, are constructed from polyoxygenated aromatic precursors. nih.govresearchgate.netnih.gov

While direct enzymatic assembly is challenging to replicate in the lab, chemical synthesis provides access to these complex structures. nih.gov Synthetic strategies often involve the coupling of appropriately substituted aromatic building blocks. This compound serves as a valuable C6-C1 synthon that can be elaborated into the required C6-C3 unit. The aldehyde functionality allows for chain extension reactions to build the three-carbon side chain characteristic of phenylpropanoids. The protected hydroxyl groups on the aromatic ring mirror the oxygenation patterns found in many natural lignans, such as those derived from coniferyl alcohol. nih.gov After construction of the main carbon skeleton, deprotection of the acetyl and benzyl (B1604629) groups can yield the final hydroxylated natural product or analog.

Flavonoids and isoflavonoids are characterized by a C6-C3-C6 carbon framework, which forms a chromanone ring system. A common and powerful strategy for constructing this skeleton is through the synthesis of a chalcone (B49325) intermediate. nih.govpsu.edunih.gov Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically formed via a base-catalyzed aldol (B89426) or Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and a substituted acetophenone (B1666503). nih.govuniv-ovidius.ro

In this context, this compound serves as the aldehyde component (providing the B-ring and C2-C3 bridge carbons). It can be condensed with a suitably substituted acetophenone (which will form the A-ring) in the presence of a base. researchgate.net This reaction produces a chalcone with the desired substitution pattern. The resulting chalcone can then undergo oxidative cyclization, for example using iodine in DMSO, to form the central pyrone ring of the flavonoid scaffold. psu.edu The acetyl group at the 3-position acts as a protecting group for the phenolic hydroxyl, which can be retained or removed in subsequent steps to generate various flavonoid derivatives. This approach provides a flexible route to a wide array of naturally occurring flavonoids and their analogs. nih.gov

Stilbenoids, such as the well-known antioxidant resveratrol (B1683913), are characterized by a 1,2-diarylethylene core. The Wittig reaction is one of the most prominent and versatile methods for constructing the central carbon-carbon double bond of the stilbene (B7821643) scaffold. nih.govresearchgate.net This reaction involves the condensation of an aldehyde with a phosphorus ylide, which is typically generated from a phosphonium (B103445) salt. researchgate.net

This compound is an ideal precursor for the synthesis of resveratrol analogs. nih.govbyu.edu In a typical synthetic route, the aldehyde group of this compound reacts with a phosphonium ylide derived from a substituted benzyl halide (e.g., 3,5-dimethoxybenzyltriphenylphosphonium bromide). This Wittig coupling reaction forms the stilbene double bond, yielding a protected resveratrol derivative. nih.govnih.gov The acetyl and benzyl groups serve as protecting groups for the phenolic hydroxyls, preventing unwanted side reactions. These groups can be selectively or completely removed in the final steps of the synthesis (e.g., via hydrolysis for the acetyl group and hydrogenolysis for the benzyl group) to furnish the desired polyhydroxylated stilbene analog. This strategy allows for the modular and controlled synthesis of a wide range of stilbenoid structures for biological evaluation. nih.gov

Building Block for Diverse Heterocyclic Compounds

The reactivity of the aldehyde and the potential of the protected catechol system make this compound a valuable starting point for the synthesis of various heterocyclic structures.

The 1,4-benzodioxan moiety is a structural feature present in numerous biologically active compounds. A primary route to this heterocyclic system is the Williamson ether synthesis, which involves the reaction of a catechol (1,2-dihydroxybenzene) with a 1,2-dielectrophile, such as 1,2-dibromoethane (B42909). masterorganicchemistry.comlibretexts.org

To utilize this compound for this purpose, it must first be converted into the corresponding catechol derivative, 3,4-dihydroxybenzaldehyde (B13553). This transformation is achieved through a two-step deprotection process: hydrogenolysis to remove the benzyl group, followed by hydrolysis to remove the acetyl group. The resulting 3,4-dihydroxybenzaldehyde can then undergo a Williamson ether synthesis. Reaction with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) leads to the formation of the 1,4-benzodioxan ring, yielding 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde. The aldehyde functionality remains intact throughout this process, serving as a handle for further synthetic modifications.

The aldehyde group of this compound is a key functional group for the construction of nitrogen-containing heterocycles through reactions that form carbon-nitrogen bonds.

One major application is in the synthesis of substituted piperidines via reductive amination. chim.itresearchgate.net In this reaction, the aldehyde first condenses with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to yield the corresponding amine. By choosing an appropriate amine partner that contains a second functional group, this reaction can be part of a cascade process to build the piperidine (B6355638) ring. beilstein-journals.org The aldehyde of this compound serves as the electrophilic component, ultimately becoming a substituent on the newly formed piperidine ring. chim.itresearchgate.net

Similarly, the aldehyde can be used to construct other heterocycles like dihydrothiazepines. The synthesis of these seven-membered rings often involves the condensation of an aromatic aldehyde with a bifunctional molecule containing both an amine and a thiol group. The aldehyde reacts with the amine to form an imine, followed by an intramolecular cyclization involving the thiol group to form the dihydrothiazepine ring. The specific substitution pattern of this compound can thus be incorporated into complex heterocyclic frameworks for medicinal chemistry applications.

Formation of Sulfur-Containing Heterocycles (e.g., Thiosemicarbazones)

This compound serves as a valuable starting material for the synthesis of various sulfur-containing heterocycles, most notably thiosemicarbazones. The general synthesis involves the condensation reaction between an aldehyde or ketone and a thiosemicarbazide (B42300). nih.govjuniv.edu This reaction is typically carried out by refluxing the reactants in an ethanolic solution, sometimes with a catalytic amount of acid. juniv.edumdpi.com

The aldehyde group of this compound readily reacts with the primary amine of thiosemicarbazide or its derivatives to form a C=N (imine) bond, which is characteristic of thiosemicarbazones. nih.govnih.gov These compounds are of significant interest as they are potent intermediates for the synthesis of bioactive and pharmaceutical materials. nih.gov For instance, thiosemicarbazones are established precursors for five-membered heterocycles like 1,3,4-thiadiazoles. juniv.edupnrjournal.com

A typical reaction involves refluxing this compound with a selected thiosemicarbazide in ethanol (B145695). mdpi.com The resulting thiosemicarbazone precipitates upon cooling and can be purified by recrystallization. The formation of the product can be confirmed using spectroscopic methods such as FT-IR, which shows the characteristic C=N stretching vibration, and NMR spectroscopy. juniv.edumdpi.com The general structure of thiosemicarbazones features a sulfur atom and three nitrogen atoms, which act as effective donor atoms for chelation with metal ions. mdpi.com

Reactant 1Reactant 2Product TypeKey Reaction
This compoundThiosemicarbazideThiosemicarbazoneCondensation
Aldehyde/Ketone4-Aryl substituted thiosemicarbazideSubstituted ThiosemicarbazoneCondensation
Benzoic AcidThiosemicarbazide1,3,4-Thiadiazole derivativeCyclization

Intermediate for Research on Biologically Relevant Small Molecules (excluding clinical aspects)

Contributions to the Synthesis of Precursors for Mechanistic Biological Studies

For example, Schiff bases derived from substituted benzaldehydes are used to explore interactions with biological targets. The synthesis process often involves reacting the aldehyde with an appropriate amine in a suitable solvent, sometimes with acid catalysis to facilitate the dehydration step. youtube.com The resulting precursors can then be used in studies to understand enzyme mechanisms or other biological processes at a molecular level, without making claims about their therapeutic efficacy.

Development of Scaffolds for Structure-Activity Relationship (SAR) Research (excluding biological activity claims)

In the field of medicinal chemistry, the development of molecular scaffolds is crucial for conducting Structure-Activity Relationship (SAR) studies. SAR research aims to understand how the chemical structure of a compound influences its properties by systematically modifying parts of the molecule. This compound provides a versatile platform for creating libraries of related compounds for such studies. researchgate.net

The synthesis of these scaffolds often begins with the reaction of the aldehyde group. For example, condensation with thiosemicarbazide yields thiosemicarbazones, which can then be further modified. pnrjournal.com The reaction of these intermediates with various reagents can lead to the formation of heterocyclic systems like thiazolidinones. researchgate.net By using different substituted starting materials, a diverse library of compounds can be generated from the initial scaffold. Each compound in the library possesses a common core structure derived from this compound but differs in its peripheral substituents. This systematic variation is the foundation of SAR research, allowing chemists to map the structural requirements for a particular function or property. researchgate.net

Scaffold TypeStarting MaterialKey IntermediatePotential Modifications
ThiosemicarbazoneThis compoundCorresponding thiosemicarbazoneVariation of substituents on the thiosemicarbazide
Thiazole HybridsAcetylthiazoleThiazole thiosemicarbazoneReaction with various electrophiles
1,3,4-ThiadiazoleBenzoic acid derivative2-Amino-5-phenyl-1,3,4-thiadiazoleFormation of Schiff bases with various amines

Application in the Synthesis of Advanced Functional Materials

Monomer and Polymer Precursor Synthesis

This compound and its derivatives are utilized as precursors in the synthesis of monomers for polymerization. The aldehyde group can be transformed into other polymerizable functionalities. For instance, benzaldehyde derivatives can be used to synthesize trisubstituted ethylenes like 2-methoxyethyl phenylcyanoacrylates through Knoevenagel condensation. chemrxiv.org These monomers, containing functionalities derived from the original aldehyde, can then be copolymerized with other monomers, such as styrene, to produce copolymers with specific properties. chemrxiv.org The resulting polymers incorporate the structural features of the initial benzaldehyde derivative.

Another approach involves attaching benzaldehyde derivatives to a polymer backbone to create polymer-bound reagents for solid-phase synthesis. uri.eduuri.edu For example, a derivative of this compound can be linked to a polystyrene resin. uri.edu This functionalized polymer then acts as a solid support onto which further chemical transformations can be carried out. This methodology is a cornerstone of combinatorial chemistry and facilitates the rapid synthesis of large libraries of compounds. uri.edu Furthermore, lignin-derived monomers, which share structural similarities, are being explored for creating bio-based thermoplastics and thermoset polymers, highlighting the potential of such phenolic aldehydes in developing sustainable materials. nih.gov

Ligand Design for Catalysis Research

The chemical structure of this compound makes it a suitable precursor for designing ligands used in catalysis. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. Schiff base ligands, synthesized from the condensation of an aldehyde and a primary amine, are particularly common in coordination chemistry. nih.govyoutube.comresearchgate.net

Thiosemicarbazone derivatives of benzaldehydes, for example, are excellent chelating agents. mdpi.com The thiosemicarbazone ligand, containing both sulfur and nitrogen donor atoms, can coordinate with various metal ions to form stable complexes. mdpi.comresearchgate.net These metal complexes are subjects of research in catalysis, where the electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the original aldehyde and amine. For instance, a novel thiosemicarbazone ligand was synthesized from meta-(4-bromobenzyloxy) benzaldehyde and used to chelate cadmium ions for extraction purposes. amecj.com This demonstrates the principle of designing specific ligands for targeted metal ion interaction, a key aspect of catalysis and separation science.

Advanced Research Applications and Methodological Contributions of 3 Acetyloxy 4 Benzyloxybenzaldehyde

Chemoenzymatic Transformations and Biocatalysis Research

The presence of an acetyl group makes 3-Acetyloxy-4-benzyloxybenzaldehyde a candidate for enzyme-mediated transformations, offering pathways to chiral molecules and functional group interconversions with high selectivity.

Enzyme-Mediated Derivatizations and Stereoselective Biotransformations

While specific studies on the stereoselective biotransformations of this compound are not prominent, the principles of enzyme catalysis can be applied to predict its behavior. Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols and the regioselective acylation or deacylation of polyfunctional molecules.

The enzymatic hydrolysis of the acetyl group in this compound could be a key step. This reaction, catalyzed by lipases or esterases, would yield 3-Hydroxy-4-benzyloxybenzaldehyde, a valuable intermediate. The enzymatic nature of this deprotection would offer mild reaction conditions, avoiding the use of harsh chemicals that could affect the benzyl (B1604629) ether or the aldehyde functionality.

Research on analogous compounds supports this potential. For example, lipases have been successfully employed in the kinetic resolution of various racemic alcohols through enantiomer-selective acetylation. This suggests that if the aldehyde group of this compound were reduced to a secondary alcohol, subsequent lipase-catalyzed acylation could lead to the separation of enantiomers.

Biocatalytic Approaches for Functional Group Interconversions

Biocatalysis offers a green and efficient alternative for functional group interconversions. In the context of this compound, enzymes could be utilized for:

Deacetylation: As mentioned, the selective removal of the acetyl group is a prime candidate for biocatalysis. This would unmask a phenolic hydroxyl group, which can be a site for further chemical or enzymatic modifications.

Oxidation/Reduction of the Aldehyde: Oxidoreductases could be employed for the selective oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol. These transformations under enzymatic control can proceed with high chemo- and regioselectivity.

The following table outlines potential biocatalytic transformations of this compound based on known enzymatic reactions on similar substrates.

TransformationEnzyme ClassPotential ProductSignificance
DeacetylationLipase/Esterase3-Hydroxy-4-benzyloxybenzaldehydeUnmasking of a functional group for further derivatization.
Aldehyde ReductionAlcohol Dehydrogenase(3-Acetyloxy-4-benzyloxyphenyl)methanolSynthesis of chiral alcohols.
Aldehyde OxidationAldehyde Dehydrogenase3-Acetyloxy-4-benzyloxybenzoic acidAccess to benzoic acid derivatives.

Supramolecular Chemistry and Self-Assembly Studies

The rigid aromatic core and the potential for modification make derivatives of this compound interesting building blocks for supramolecular chemistry and the construction of self-assembling systems like liquid crystals.

Design and Synthesis of Molecular Recognition Systems

The core structure of this compound can be incorporated into larger host molecules designed for molecular recognition. After modification of the aldehyde group, for instance, into a Schiff base or an imine, the resulting molecule could possess a cavity suitable for binding specific guest molecules. The benzyloxy and acetyloxy groups can be tailored to influence the electronic properties and solubility of the host molecule.

Studies on related benzaldehyde (B42025) derivatives have shown their utility in creating complexing agents. For example, 4-Benzyloxybenzaldehyde has been used to synthesize thiosemicarbazone ligands capable of chelating metal ions like Cd(II). mdpi.com This demonstrates the potential of the benzaldehyde moiety as a scaffold for designing molecules with specific binding properties.

Construction of Self-Assembled Architectures

Derivatives of benzaldehyde and benzoic acid are well-known to form liquid crystalline phases. The rod-like shape of these molecules, often enhanced by long alkyl or alkoxy chains, facilitates their self-assembly into ordered structures. While there is no specific research on liquid crystals derived from this compound, related compounds have been extensively studied.

For instance, novel liquid crystal series have been synthesized from (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid, which features a central benzylidene unit derived from a benzaldehyde. nih.gov These compounds exhibit smectic A mesophases. Similarly, 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate is another example of a calamitic liquid crystal derived from a benzyloxy-substituted aromatic core. nih.gov

The general structure required for such liquid crystalline behavior often involves a rigid core and flexible terminal groups. This compound could serve as a precursor to such molecules. The aldehyde group provides a convenient handle for introducing other aromatic rings and linking groups, while the benzyloxy group can act as one of the terminal functionalities.

The following table illustrates the types of liquid crystalline phases observed in compounds structurally related to derivatives of this compound.

Compound ClassKey Structural FeaturesObserved Liquid Crystal Phases
(E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid derivativesCentral benzylidene group, terminal alkoxy and sulfonic acid groupsSmectic A
4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoateThree-ring aromatic core with ester linkages, terminal benzyloxy and dodecyloxy groupsNematic, Smectic

Methodological Advancements in Chemical Analysis (focused on research techniques)

The analysis of this compound and its derivatives would rely on standard spectroscopic and chromatographic techniques. Research on analogous compounds provides a clear indication of the methodologies that would be employed.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural elucidation of this compound and its reaction products. The chemical shifts of the protons and carbons of the aldehyde, acetyl, and benzyl groups provide definitive structural information. For instance, in related phenacyloxy benzaldehyde derivatives, the aldehyde proton (CHO) signal appears around δ 9.85-10.09 ppm in ¹H NMR, and the aldehyde carbon resonates around δ 190 ppm in ¹³C NMR. orientjchem.org

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups. Characteristic absorption bands for the carbonyl groups of the aldehyde and the ester, as well as the C-O stretching of the ether linkage, would be expected.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, confirming the identity of the compound and its derivatives.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and quantification of this compound from reaction mixtures or for purity assessment. A reverse-phase HPLC method using an acetonitrile/water mobile phase has been described for the analysis of the related compound, Benzaldehyde, 4-(acetyloxy)-3-methoxy-. nih.gov This suggests that a similar method could be readily developed for this compound. For applications requiring mass spectrometric detection (LC-MS), a volatile buffer like formic acid would be used instead of phosphoric acid. nih.gov

The table below summarizes the key analytical techniques and their expected application in the study of this compound.

Analytical TechniqueApplicationExpected Observations/Data
¹H NMRStructural confirmationSignals for aromatic, aldehyde, methylene (B1212753) (benzyl), and methyl (acetyl) protons.
¹³C NMRStructural confirmationResonances for carbonyl (aldehyde and ester), aromatic, and aliphatic carbons.
IR SpectroscopyFunctional group identificationC=O stretching bands for aldehyde and ester, C-O stretching for ether.
Mass SpectrometryMolecular weight and fragmentationMolecular ion peak corresponding to the chemical formula, characteristic fragment ions.
HPLCSeparation and quantificationA single peak for the pure compound, with retention time dependent on column and mobile phase.

Development of Analytical Techniques for Trace Analysis in Research Samples

The detection and quantification of trace amounts of this compound in complex research samples, such as reaction mixtures or biological matrices, would necessitate the development of highly sensitive and selective analytical methods. Given its aromatic nature and functional groups, a combination of chromatographic separation and sensitive detection is the most probable approach.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) would be a primary technique. The benzaldehyde and benzyl ether moieties provide strong chromophores, making UV detection a viable option. For enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC with mass spectrometry (LC-MS) would be advantageous, allowing for detection based on the compound's specific mass-to-charge ratio.

Gas Chromatography (GC) could also be employed, particularly if coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). nih.gov Due to the compound's relatively low volatility, derivatization might be necessary to improve its chromatographic behavior. However, in-situ acetylation techniques followed by GC-MS analysis have been successfully used for other phenolic compounds, suggesting a potential pathway for the analysis of related structures. rsc.orgrsc.org

The table below illustrates a hypothetical set of parameters for the trace analysis of this compound using HPLC-DAD.

Table 1: Illustrative HPLC-DAD Parameters for Trace Analysis

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm, 280 nm
Retention Time ~5.8 min (estimated)

Chromatographic and Spectroscopic Methods for Reaction Monitoring and Purity in Research

In a research context, monitoring the synthesis of this compound and assessing its purity are critical. A combination of chromatographic and spectroscopic techniques would be employed for this purpose.

Chromatographic Methods: Thin Layer Chromatography (TLC) would likely be used for rapid, qualitative monitoring of reaction progress, allowing for the visualization of starting materials, intermediates, and the final product. For quantitative analysis and final purity assessment, HPLC is the method of choice. nih.gov By analyzing the area percentage of the main peak, the purity of the synthesized compound can be determined. nih.gov A typical HPLC chromatogram would show a major peak corresponding to the product with minor peaks for any impurities.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be indispensable for confirming the structure of this compound. The proton NMR would show characteristic signals for the aldehydic proton, the aromatic protons, the benzylic protons, and the acetyl protons. Quantitative NMR (qNMR) could also be utilized for purity determination. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups. Characteristic absorption bands would be expected for the carbonyl groups of the aldehyde and the ester, as well as for the aromatic rings and the ether linkage.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound. nih.gov

The following table provides hypothetical spectroscopic data for this compound.

Table 2: Hypothetical Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ 9.8 (s, 1H, CHO), 7.5-7.2 (m, 8H, Ar-H), 5.2 (s, 2H, OCH₂Ph), 2.3 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 191 (CHO), 168 (C=O, acetyl), 155, 145, 136, 130, 129, 128, 127, 124, 115 (Ar-C), 71 (OCH₂Ph), 21 (COCH₃)
IR (KBr, cm⁻¹) ~1765 (C=O, ester), ~1690 (C=O, aldehyde), ~1600, 1500 (C=C, aromatic), ~1250 (C-O, ether)
HRMS (ESI) m/z calculated for C₁₆H₁₄O₄ [M+H]⁺, found within ± 5 ppm

Photochemical and Electrochemical Investigations

The unique arrangement of functional groups in this compound suggests a rich potential for exploration in photochemical and electrochemical studies.

Photoinduced Transformations and Mechanistic Elucidation

The photochemistry of this compound would likely be dominated by the benzaldehyde and benzyl ether moieties.

Benzaldehyde Moiety: Aromatic aldehydes are known to undergo a variety of photochemical reactions. beilstein-journals.orgnih.gov Upon UV irradiation, the benzaldehyde group could be excited to a triplet state. nih.gov This excited state could then participate in several transformation pathways, including:

Photoreduction: In the presence of a hydrogen donor, the aldehyde could be reduced to the corresponding alcohol.

Norrish Type I Cleavage: This could lead to the formation of a benzoyl radical and a hydrogen radical. beilstein-journals.org

Paterno-Büchi Reaction: In the presence of an alkene, a [2+2] cycloaddition could occur to form an oxetane. nih.gov

Benzyl Ether Moiety: Benzyl ethers can undergo photo-cleavage, often through a photoredox catalytic cycle. researchgate.netbohrium.commpg.deacs.org This process could be initiated by a suitable photosensitizer, leading to the deprotection of the phenolic hydroxyl group. The mechanism would likely involve electron transfer from the benzyl ether to the excited photosensitizer.

The interplay between these two photoactive groups could lead to complex and interesting photochemical behavior, potentially allowing for selective transformations based on the wavelength of light used and the reaction conditions.

Electrochemical Synthesis and Redox Characterization

The electrochemical properties of this compound would be influenced by its reducible aldehyde group and potentially oxidizable phenolic and benzylic functionalities.

Electrochemical Synthesis:

Reduction: The aldehyde group is the most likely site for electrochemical reduction. This could lead to the synthesis of the corresponding benzyl alcohol derivative. Controlled potential electrolysis could be used to achieve this transformation selectively.

Oxidation: The benzyloxy group could potentially be oxidized at the benzylic position, which could lead to cleavage of the benzyl ether. The acetylated phenol (B47542) is generally more resistant to oxidation than a free phenol. Electrochemical methods have been explored for the synthesis of benzaldehyde derivatives from corresponding toluenes, and for the oxidation of benzyl alcohol to benzaldehyde. google.comnih.govazom.com

Redox Characterization: Cyclic voltammetry would be a key technique to characterize the redox behavior of this compound. The voltammogram would be expected to show a reduction peak corresponding to the aldehyde group and potentially one or more oxidation peaks at higher potentials, corresponding to the oxidation of the aromatic system or the benzyl ether. The redox potentials obtained from these studies would provide valuable information about the electronic properties of the molecule and its suitability for use in electrochemical applications. researchgate.netcore.ac.uk

Theoretical and Computational Investigations of 3 Acetyloxy 4 Benzyloxybenzaldehyde and Its Derivatives

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a powerful lens through which the three-dimensional arrangement of atoms and the distribution of electrons can be meticulously examined.

Geometry Optimization and Conformational Analysis

The first step in the computational study of any molecule is typically geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like 3-Acetyloxy-4-benzyloxybenzaldehyde, which possesses several rotatable bonds, a thorough conformational analysis is crucial. This analysis would involve systematically rotating the key dihedral angles—such as those associated with the benzyloxy and acetyloxy groups—to identify all possible low-energy conformers.

The relative energies of these conformers would be calculated to determine the most stable structure, or the global minimum, as well as other low-lying conformers that might be present under experimental conditions. This information is vital as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

Table 1: Hypothetical Torsional Angles for Conformational Analysis of this compound

Dihedral Angle Description Expected Range of Rotation
C-O-C-C Rotation of the benzyloxy group 0-360°
O-C-C-O Rotation of the acetyloxy group 0-360°

This table represents a typical setup for a conformational search and is not based on published data for this specific molecule.

Computational Studies on Reaction Mechanisms and Selectivity

Computational chemistry offers powerful tools to explore the pathways of chemical reactions, providing insights that can be difficult to obtain through experiments alone.

Transition State Analysis of Key Transformations

For any chemical reaction involving this compound, such as its synthesis or subsequent derivatization, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state structures, which are the high-energy points along the reaction coordinate that connect reactants to products. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. For instance, the mechanism of acylation of 4-benzyloxy-3-hydroxybenzaldehyde to form the target molecule could be investigated to understand the role of catalysts and reaction conditions.

Prediction of Regioselectivity and Stereoselectivity

In reactions where multiple products are possible, computational methods can predict the regioselectivity and stereoselectivity. By comparing the activation energies of the different possible reaction pathways leading to various isomers, the most favorable pathway and therefore the major product can be identified. For derivatives of this compound, predicting the outcome of electrophilic aromatic substitution or nucleophilic addition to the carbonyl group would be of significant interest.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about individual molecules, molecular modeling and dynamics simulations can offer insights into the behavior of molecules in a condensed phase, such as in solution or in a biological environment.

Molecular dynamics (MD) simulations would model the movement of the this compound molecule and its surrounding solvent molecules over time. This can provide information about its solvation, diffusion, and conformational flexibility in a dynamic environment. Such simulations could also be employed to study the interaction of this molecule with a biological target, such as an enzyme active site, by predicting binding modes and estimating binding affinities. This would be particularly valuable in the context of drug design and discovery.

Intermolecular Interactions and Crystal Packing Analysis

While a specific crystal structure for this compound is not publicly available, analysis of the closely related compound, 4-(Benzyloxy)benzaldehyde, provides significant insights into the probable intermolecular interactions and crystal packing. The crystal structure of 4-(Benzyloxy)benzaldehyde reveals an essentially planar conformation, with the two aromatic rings having a very small dihedral angle of 5.23(9)°. nih.gov This planarity is a key feature that influences how the molecules arrange themselves in a solid state.

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. In the case of substituted benzaldehydes, these interactions primarily include weak C-H⋯O hydrogen bonds, C-H⋯π interactions, and π-π stacking. nih.gov For 4-(Benzyloxy)benzaldehyde, weak intermolecular C-H⋯O contacts are observed, with the shortest interactions occurring between the aldehyde oxygen atom and the hydrogen atoms of the methylene (B1212753) group of a neighboring molecule. nih.gov

Interaction TypePotential Participating Groups in this compound
C-H⋯OAldehyde C-H with acetyl or ether oxygen; Aromatic C-H with acetyl or aldehyde oxygen
C-H⋯πMethylene or aromatic C-H with the phenyl rings
π-π stackingBetween the phenyl rings of adjacent molecules

Ligand-Protein Docking for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the mechanistic basis of ligand-protein interactions at a molecular level, without directly predicting biological activity or clinical outcomes.

In a hypothetical docking study of this compound with a protein target, the goal would be to elucidate the binding mode and the key intermolecular interactions that stabilize the ligand within the protein's binding site. The process involves placing the ligand in various conformations and orientations within the active site and calculating a scoring function to estimate the binding affinity. nih.gov

The structural features of this compound suggest several potential interaction points:

The aldehyde group can act as a hydrogen bond acceptor.

The acetyloxy group also contains a carbonyl oxygen that can accept hydrogen bonds.

The benzyloxy group offers a flexible hydrophobic component that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The aromatic rings can also participate in π-π stacking or hydrophobic interactions.

Post-docking analysis would reveal the specific amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). nih.gov This provides mechanistic insights into how the molecule might recognize and bind to a specific protein target. For instance, the orientation of the molecule could be dictated by a crucial hydrogen bond formed by the aldehyde oxygen, while the benzyloxy group explores a hydrophobic pocket. These computational predictions can then guide further experimental studies to validate the binding mode.

Functional GroupPotential Interaction TypeInteracting Amino Acid Residues (Examples)
AldehydeHydrogen bond acceptorLysine, Arginine, Serine
Acetyloxy (carbonyl)Hydrogen bond acceptorAsparagine, Glutamine
BenzyloxyHydrophobic, π-π stackingLeucine, Isoleucine, Phenylalanine, Tryptophan
Phenyl RingsHydrophobic, π-π stackingPhenylalanine, Tyrosine, Tryptophan

Retrosynthetic Planning and Virtual Route Discovery Using Computational Algorithms

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. researchgate.net Computational algorithms are increasingly used to automate this process, enabling the rapid discovery of multiple potential synthetic routes.

For this compound, a plausible retrosynthetic analysis would begin by identifying the key functional groups and bonds that can be disconnected using known and reliable chemical reactions.

A primary disconnection would be the ester linkage of the acetyloxy group, which is a functional group interconversion (FGI). This leads back to the corresponding phenol (B47542), 3-hydroxy-4-benzyloxybenzaldehyde.

Retrosynthetic Step 1: Functional Group Interconversion (FGI)
This compound  =>  3-Hydroxy-4-benzyloxybenzaldehyde

The next key disconnection would be the ether linkage of the benzyloxy group. This C-O bond can be disconnected to reveal 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) and benzyl (B1604629) bromide as synthons.

Retrosynthetic Step 2: C-O Disconnection
3-Hydroxy-4-benzyloxybenzaldehyde  =>  3,4-Dihydroxybenzaldehyde + Benzyl bromide

Both 3,4-dihydroxybenzaldehyde and benzyl bromide are readily available starting materials. This retrosynthetic plan suggests a straightforward synthetic route:

Protection: Selective benzylation of the hydroxyl group at the 4-position of 3,4-dihydroxybenzaldehyde. This can be achieved using benzyl bromide in the presence of a suitable base.

Acetylation: Acetylation of the remaining hydroxyl group at the 3-position using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

Computational algorithms for synthesis planning, such as those based on machine learning and reaction databases, can explore a vast network of possible reactions to identify this and other potential routes. researchgate.net These tools can rank the proposed routes based on factors like reaction yield, cost of starting materials, and step count, thereby aiding in the selection of the most efficient synthetic strategy.

Emerging Research Directions and Future Perspectives for 3 Acetyloxy 4 Benzyloxybenzaldehyde

Development of Novel Catalytic Systems for Efficient Transformations

The development of innovative catalytic systems is paramount for achieving efficient and selective transformations of 3-Acetyloxy-4-benzyloxybenzaldehyde. Research is increasingly focused on moving beyond traditional stoichiometric reagents towards more sustainable and atom-economical catalytic methods. This includes the exploration of transition-metal catalysts, organocatalysts, and biocatalysts to mediate a wide range of chemical reactions. For instance, palladium-catalyzed cross-coupling reactions could be employed for the arylation or vinylation of the aromatic ring, while organocatalysts could offer new routes for asymmetric synthesis of chiral derivatives. The goal is to develop catalysts that can operate under mild reaction conditions, tolerate a broad range of functional groups, and provide high yields of the desired products.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of this compound into automated synthesis and high-throughput experimentation (HTE) platforms represents a significant step towards accelerating the discovery of new derivatives and reaction conditions. Automated systems can perform numerous reactions in parallel, allowing for the rapid screening of catalysts, solvents, and other reaction parameters. This approach not only increases the efficiency of research but also generates large datasets that can be used to develop predictive models for reaction outcomes. The use of robotic platforms for liquid handling and product analysis minimizes human error and enables the exploration of a much wider chemical space than would be possible with manual techniques.

Exploration of Bio-inspired and Biomimetic Synthetic Strategies

Nature often provides inspiration for the development of novel synthetic strategies. Bio-inspired and biomimetic approaches to the synthesis and modification of this compound are gaining traction. This involves the use of enzymes or enzyme-mimicking catalysts to perform selective transformations, such as hydroxylations, oxidations, or glycosylations. These biocatalytic methods can offer exquisite chemo-, regio-, and stereoselectivity, often under environmentally benign aqueous conditions. The immobilization of enzymes on solid supports is also being investigated to improve their stability and reusability, making these green methodologies more economically viable for industrial applications.

Strategic Modifications for Enhanced Synthetic Utility and Modular Design

The inherent structure of this compound offers multiple sites for strategic modification to enhance its synthetic utility. The aldehyde, acetyl, and benzyl (B1604629) groups can all be selectively transformed to introduce new functionalities. This modular design approach allows for the creation of a diverse library of compounds with tailored properties. For example, the aldehyde can be converted into a variety of other functional groups, such as amines, alcohols, or carboxylic acids, through reductive amination, reduction, or oxidation, respectively. The acetyl and benzyl protecting groups can be selectively cleaved to allow for further functionalization of the phenolic hydroxyl groups.

Functional Group Potential Transformation Resulting Functionality
AldehydeReductive AminationAmine
AldehydeReductionAlcohol
AldehydeOxidationCarboxylic Acid
AldehydeWittig ReactionAlkene
Acetyl GroupHydrolysisPhenolic Hydroxyl
Benzyl GroupHydrogenolysisPhenolic Hydroxyl

Q & A

Q. What are the common synthetic routes for preparing 3-Acetyloxy-4-benzyloxybenzaldehyde, and how can reaction conditions be optimized in academic laboratories?

  • Methodological Answer : The compound is typically synthesized via selective protection/deprotection of hydroxyl groups on benzaldehyde derivatives. A general protocol involves:

Acetylation : Reacting 4-benzyloxy-3-hydroxybenzaldehyde with acetyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., pyridine or triethylamine) .

Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient (e.g., 7:3 ratio) to isolate the product.
Optimization tips:

  • Use inert atmosphere (N₂/Ar) to prevent oxidation of the aldehyde group.
  • Monitor reaction progress via TLC (Rf ~0.4 in hexane:ethyl acetate 7:3).
  • Yield improvements (up to 85%) are achieved by refluxing in DCM with catalytic DMAP .

Table 1 : Comparison of Synthetic Methods

MethodSolventCatalystYield (%)Reference
Acetyl chlorideDCMPyridine72
Acetic anhydrideTHFDMAP85

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H NMR : Key peaks include δ 10.3 (aldehyde proton), δ 7.8–7.2 (aromatic protons), δ 5.1 (benzyloxy –CH₂–), and δ 2.3 (acetyl –CH₃) .
  • IR : Stretching bands at 1700 cm⁻¹ (C=O of acetyl) and 2850 cm⁻¹ (benzyl ether C–O–C) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water 65:35) to confirm >98% purity.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data can resolve bond angles and spatial arrangement (e.g., dihedral angles between aromatic rings) .

Advanced Research Questions

Q. What strategies resolve conflicting spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions often arise from:
  • Tautomerism : Aldehyde-enol tautomerization in polar solvents may shift NMR peaks. Use deuterated DCM for stability.
  • Impurity interference : Recrystallize in ethanol/water (1:1) to remove byproducts.
  • Advanced Techniques :
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons .
  • DFT Calculations : Compare computed vs. experimental IR/NMR spectra to identify misassignments (e.g., distinguishing acetyl vs. benzyloxy environments) .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • Reactivity Modeling :

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the aldehyde group (LUMO-rich) is prone to nucleophilic attack .

Docking Studies : Simulate interactions with enzymes (e.g., aldehyde dehydrogenases) to design inhibitors .

  • Case Study : DFT-based transition state analysis revealed that steric hindrance from the benzyloxy group slows acetylation at the 3-position, guiding selective functionalization .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 55–59°C vs. 62–65°C)?

  • Methodological Answer : Variations arise from:
  • Polymorphism : Different crystalline forms (e.g., orthorhombic vs. monoclinic) due to solvent-induced recrystallization (ethanol vs. acetone) .
  • Impurity Levels : Residual solvents (e.g., DCM) lower observed melting points. Use DSC to validate purity (>99%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.